molecular formula C22H19N3O5 B1147376 (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione CAS No. 1220393-12-3

(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione

Cat. No.: B1147376
CAS No.: 1220393-12-3
M. Wt: 405.4 g/mol
InChI Key: SXWTYPIIBMLMNG-MRXNPFEDSA-N
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Scientific Research Applications

BL-122 has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of BL-122 involves the reaction of sodium bisulfite with other components under controlled conditions. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of BL-122 follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques helps in achieving the desired quality .

Chemical Reactions Analysis

Types of Reactions

BL-122 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfites .

Mechanism of Action

The mechanism of action of BL-122 involves its interaction with metal ions and other components in the boiler water. It forms complexes with metal ions, preventing them from participating in corrosion reactions. Additionally, BL-122 can inhibit the formation of scale by interfering with the crystallization process of scale-forming compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BL-122 stands out due to its specific formulation and effectiveness in preventing both corrosion and scale formation. Its unique combination of properties makes it a preferred choice in boiler water treatment applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione involves the synthesis of the intermediate compound 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid, followed by its conversion to the final compound through a series of reactions involving piperazine and methylamine.", "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "1,3-benzodioxole", "Phosphorus pentoxide", "Thionyl chloride", "Indole-3-carboxylic acid", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "Piperazine", "Methylamine" ], "Reaction": [ "1. Synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid: Benzene is reacted with 1,3-benzodioxole, phosphorus pentoxide and thionyl chloride to yield 2-(1,3-benzodioxol-5-yl)acetyl chloride. This is then reacted with indole-3-carboxylic acid in the presence of triethylamine and dimethylformamide to yield 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid.", "2. Conversion of 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid to (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione: 2-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylic acid is reacted with diisopropylethylamine, piperazine and methylamine to yield the final compound (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione." ] }

CAS No.

1220393-12-3

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

(3R)-3-[[2-(1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl]-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C22H19N3O5/c1-25-10-19(26)23-16(22(25)28)9-14-13-4-2-3-5-15(13)24-20(14)21(27)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,23,26)/t16-/m1/s1

InChI Key

SXWTYPIIBMLMNG-MRXNPFEDSA-N

Isomeric SMILES

CN1CC(=O)N[C@@H](C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

SMILES

CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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